N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide
Description
This compound features a 2,3-dihydrobenzothiazole core substituted with a chlorine atom at position 4, a propargyl group (prop-2-yn-1-yl) at position 3, and a 3,4-dimethoxybenzamide moiety attached via an imine linkage. The (2Z)-configuration stabilizes the planar geometry of the heterocyclic ring, as confirmed by X-ray crystallography using SHELX programs . Its molecular formula is C₁₉H₁₅ClN₂O₃S, with a calculated molecular weight of 398.85 g/mol. The propargyl group introduces sp-hybridized carbons, enhancing reactivity, while the chlorine and methoxy groups influence lipophilicity and electronic properties.
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-4-10-22-17-13(20)6-5-7-16(17)26-19(22)21-18(23)12-8-9-14(24-2)15(11-12)25-3/h1,5-9,11H,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWDCBRNOKXWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide typically involves multiple steps. One common approach is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This intermediate can then be further reacted with appropriate reagents to introduce the chloro and dimethoxybenzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as phase transfer catalysis, microwave-assisted synthesis, and solvent-free reactions can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Reduction: Reduction reactions involving hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary, but mild conditions are often preferred to maintain the integrity of the compound’s structure .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative formylation can yield formamides, while nucleophilic substitution can introduce various functional groups at the chloro position .
Scientific Research Applications
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects: The propargyl group in the target compound may act as a Michael acceptor, enabling covalent binding to biological targets, unlike the inert methoxy groups in B10 (indenyl derivative) . 3,4-Dimethoxybenzamide is shared with isoxaben (), suggesting a role in target recognition, possibly through hydrogen bonding or π-stacking .
Heterocyclic Core Differences :
- The benzothiazole ring in the target compound provides a rigid, planar scaffold, contrasting with the flexible indenyl group in B10 and the smaller isoxazolyl ring in isoxaben .
- Thiadiazol derivatives (e.g., 4h) exhibit conjugated systems that may enhance UV absorption, relevant for photochemical applications .
Physicochemical and Biochemical Properties
- Solubility : The 3,4-dimethoxy groups improve water solubility compared to halogenated analogs (e.g., B6–B9 in ), but the propargyl and chlorine substituents counterbalance this by increasing hydrophobicity.
- Reactivity : The propargyl group’s terminal alkyne enables click chemistry modifications, a feature absent in methoxy- or halogen-substituted analogs .
- Biological Activity :
- Isoxaben’s herbicidal activity is linked to cellulose synthase inhibition ; the target compound’s benzothiazole core may target similar enzymes but with altered specificity due to steric effects from the propargyl group.
- Thiadiazol derivatives (e.g., 4h) show antimicrobial activity, suggesting the target compound’s chlorine and propargyl groups could enhance potency against resistant strains .
Structural Insights from Crystallography
The target compound’s planar benzothiazole ring and (2Z)-configuration were confirmed via SHELXL refinement . Comparable studies on indenyl (B10) and thiadiazol derivatives (4h) reveal:
- Benzothiazole vs. Indenyl : The benzothiazole’s sulfur atom participates in hydrogen bonding, unlike the indenyl’s hydrocarbon core .
- Packing Efficiency : Propargyl substituents may disrupt crystal packing compared to bulkier groups (e.g., cinnamamide in B10), affecting melting points and stability .
Biological Activity
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following structural formula:
Antitumor Activity
Research indicates that compounds with a benzothiazole moiety exhibit significant antitumor activity. For instance, related benzothiazole derivatives have shown nanomolar activity against various cancer cell lines, including breast, ovarian, lung, renal, and colon carcinomas . The lead compound from a series of studies, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), demonstrated remarkable selectivity and efficacy in inhibiting tumor growth.
Table 1: Antitumor Activity of Benzothiazole Derivatives
| Compound | Cancer Type | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| DF 203 | Breast | <10 | High |
| N-(4-chloro)benzothiazole | Ovarian | 20 | Moderate |
| N-(3-methyl)benzothiazole | Lung | 15 | High |
The mechanisms through which benzothiazole derivatives exert their antitumor effects include:
- Inhibition of Cell Proliferation : These compounds disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : They promote programmed cell death through various pathways.
- Targeting Specific Enzymes : Some derivatives inhibit enzymes involved in tumor metabolism and growth.
For example, DF 203 has been noted to induce a transient biphasic dose-response relationship, suggesting a unique mechanism that warrants further investigation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiazole structure significantly impact biological activity. For instance:
- Substituents on the Benzothiazole Ring : The presence of halogen atoms (e.g., chloro) enhances potency.
- Alkyl Chain Length : Variations in the propynyl group influence the lipophilicity and consequently the bioavailability of the compound.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Cl at position 4 | Increased potency |
| Propynyl vs. Ethyl group | Enhanced lipophilicity |
| Methyl vs. Methoxy groups | Altered selectivity |
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
